4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 4-{[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one, is primarily used as a fluorescent sensor for the detection of primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
The compound interacts with its targets, the PAAs, through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and the PAAs . The compound exhibits high sensitivity and selectivity for PAA detection by fluorescence quenching .
Biochemical Pathways
The compound’s interaction with PAAs leads to a change in the fluorescence properties of the compound, allowing for the detection of these amines . The compound’s high fluorescence quantum yield is due to the well-dispersed benzothiadiazole fragment in its structure .
Result of Action
The result of the compound’s action is the detection of PAAs. The compound shows unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound exhibits high stability, suggesting that it may be resistant to various environmental conditions .
Properties
IUPAC Name |
4-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-4-11(6-15(20)22-9)23-12-7-19(8-12)16(21)10-2-3-13-14(5-10)18-24-17-13/h2-6,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXPRIFJGGCPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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